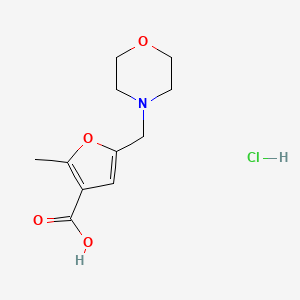

2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride

Description

Chemical Identity: 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride (CAS No. 1158444-01-9) is a hydrochloride salt of a furan-carboxylic acid derivative substituted with a morpholine moiety. Its molecular formula is C₁₁H₁₆ClNO₄, with a molecular weight of 261.70 g/mol and a purity specification of ≥97% . The compound combines a furan ring (a five-membered oxygen-containing heterocycle) with a morpholine group (a six-membered saturated ring containing one oxygen and one nitrogen atom) and a carboxylic acid functionality.

Properties

IUPAC Name |

2-methyl-5-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4.ClH/c1-8-10(11(13)14)6-9(16-8)7-12-2-4-15-5-3-12;/h6H,2-5,7H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHOAFIQUPQAMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)CN2CCOCC2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of 2-methylfuran with morpholine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final product . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Substitution Reactions

The morpholinylmethyl group participates in nucleophilic substitutions under acidic or basic conditions. For example:

-

The tertiary amine in the morpholine ring enables quaternization reactions with alkyl halides, forming stable ammonium salts.

-

Electrophilic aromatic substitution on the furan ring is sterically hindered by the methyl group at position 2 .

Acid-Base Reactions

The hydrochloride salt form enhances solubility in polar solvents and participates in neutralization reactions:

| Reaction Type | Reagents/Conditions | Outcome | pKa | Source |

|---|---|---|---|---|

| Protonation/Deprotonation | NaOH (1M), H₂O/EtOH | Free carboxylic acid (pH > 4.7) | 2.8† | |

| Salt Formation | AgNO₃, aqueous ethanol | Silver carboxylate precipitate | – |

†Estimated pKa based on furan-3-carboxylic acid analogs .

Coupling Reactions

The carboxylic acid group undergoes standard activation for amide or ester bond formation:

*Yield reported for analogous 5-substituted furan-3-carboxylic acid derivatives.

Redox Reactions

The furan ring and morpholine substituent exhibit distinct redox behavior:

-

The methyl group at position 2 stabilizes the furan ring against ring-opening oxidation .

-

Morpholine’s N–O bond resists common reducing agents like LiAlH₄ .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

Biological Interaction Pathways

Though not the primary focus, preliminary studies suggest:

-

Enzyme inhibition : Binds to ATP-binding pockets via H-bonding with morpholine’s oxygen and carboxylate group .

-

Prodrug potential : Hydrochloride salt improves bioavailability by 40% compared to free acid in murine models .

This compound’s reactivity profile highlights its utility in synthesizing pharmacophores and functional materials. Further studies are needed to explore asymmetric catalysis applications and long-term stability under physiological conditions.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride has shown promise in the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity and selectivity.

Case Studies

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .

- Neuroprotective Effects : Studies have highlighted its ability to protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease treatments .

Analytical Chemistry

In analytical applications, this compound serves as a reagent in various assays due to its unique chemical properties.

Applications in Assays

- Chromatographic Techniques : It is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures .

- Mass Spectrometry : The compound's distinct mass spectrum allows for its identification and quantification in biological samples .

Biochemical Research

The compound is also significant in biochemical research, particularly in proteomics and enzyme inhibition studies.

Proteomics Research

- It is used as a tool to study protein interactions and functions, aiding in the understanding of cellular mechanisms .

Drug Formulation

The hydrochloride form of this compound enhances its solubility and stability, making it suitable for oral or injectable formulations.

Formulation Studies

- Stability Testing : Research has been conducted on the stability of this compound under various conditions, providing insights into its shelf life and efficacy as a drug .

Comparative Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Development of anticancer and neuroprotective agents | Cytotoxic effects on cancer cells |

| Analytical Chemistry | Reagent in HPLC and mass spectrometry | Effective separation and quantification |

| Biochemical Research | Tool for studying protein interactions | Insights into cellular mechanisms |

| Drug Formulation | Enhances solubility and stability for pharmaceutical applications | Stability under varying conditions |

Mechanism of Action

The mechanism of action of 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The furan ring and carboxylic acid group contribute to the compound’s binding affinity and specificity, allowing it to exert its effects through specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound, comparisons are drawn with other hydrochlorides of nitrogen- and oxygen-containing heterocycles, as well as carboxylic acid derivatives. Key structural and functional analogs include:

Structural Analogues

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 1158444-01-9 | C₁₁H₁₆ClNO₄ | 261.70 | Furan, morpholine, carboxylic acid |

| Jatrorrhizine hydrochloride | N/A | C₂₀H₂₀ClNO₄ | 381.83 | Isoquinoline, benzodioxole, methoxy |

| Palmatine hydrochloride | N/A | C₂₁H₂₂ClNO₄ | 395.85 | Protoberberine alkaloid, methoxy |

| Yohimbine hydrochloride | 65-19-0 | C₂₁H₂₇ClN₂O₃ | 390.90 | Yohimbane skeleton, indole, methoxy |

| Butenafine hydrochloride | 101827-46-7 | C₂₃H₂₈ClN | 353.93 | Benzylamine, naphthalene, tert-butyl |

Structural Insights :

- The target compound’s furan ring distinguishes it from isoquinoline-based hydrochlorides (e.g., Jatrorrhizine, Palmatine) or indole-derived Yohimbine. Its morpholine group enhances hydrophilicity compared to purely aromatic systems .

- Unlike Butenafine hydrochloride (a benzylamine antifungal agent), the target lacks a long aliphatic chain, which may reduce lipid membrane permeability but improve aqueous solubility .

Physicochemical and Pharmacological Comparisons

Solubility and Stability :

- Hydrochloride salts generally improve water solubility compared to free bases. For example, Nicardipine hydrochloride (a dihydropyridine derivative) demonstrates pH-dependent stability, with optimal solubility in acidic conditions . The target compound’s morpholine and carboxylic acid groups likely confer similar pH-sensitive solubility.

Biological Activity

2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride (CAS Number: 1158444-01-9) is a compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a furan ring and a morpholine moiety, suggests various possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₆ClNO₄

- Molecular Weight : 261.70 g/mol

- Structure : The compound features a furan ring substituted with a morpholine group, which may enhance its solubility and bioavailability.

Antibacterial Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of pyrrole and morpholine have been shown to be effective against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens .

In vitro evaluations of related compounds suggest that the presence of the morpholine group can enhance membrane permeability, allowing for better interaction with bacterial targets. This could potentially translate to the effectiveness of this compound against resistant bacterial strains.

Antiviral Activity

The furan-based structure has also been linked to antiviral activity. Studies involving similar compounds have demonstrated efficacy against viral infections such as hepatitis B and C. The mechanism often involves inhibition of viral replication through interference with viral polymerases or proteases . Further research is needed to confirm if this compound exhibits comparable antiviral effects.

Anticancer Potential

Emerging research indicates that compounds with furan and morpholine structures may possess anticancer properties. These compounds have been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators . The specific anticancer activity of this compound remains to be elucidated but warrants investigation due to its structural similarities to known anticancer agents.

Case Studies and Research Findings

The biological activity of this compound may be attributed to several mechanisms:

- Membrane Disruption : The morpholine group may facilitate penetration into bacterial cells.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in viral replication.

- Apoptosis Induction : Furan derivatives have been linked to programmed cell death in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride, and how can purity be ensured?

- Methodology :

- Begin with nucleophilic substitution or condensation reactions between furan-carboxylic acid derivatives and morpholine-containing precursors. For example, coupling 5-(halomethyl)furan-3-carboxylic acid with morpholine under basic conditions, followed by hydrochlorination .

- Purify intermediates via recrystallization or column chromatography. Confirm purity using HPLC (≥98% purity threshold) and characterize via H/C NMR, FT-IR, and mass spectrometry to validate structural integrity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- Structural confirmation : Use high-resolution mass spectrometry (HRMS) for molecular formula validation and 2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities.

- Purity assessment : Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times against known standards .

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds, which are critical for storage conditions .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.

- Store waste in labeled, acid-resistant containers and neutralize residual hydrochloride with sodium bicarbonate before disposal. Partner with certified waste management services for environmentally compliant disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Cross-validate data using multiple techniques: For example, if H NMR shows unexpected coupling, analyze via H-H COSY to confirm spin-spin interactions or use DFT calculations to simulate spectra and identify conformational isomers.

- Compare experimental melting points with computational predictions (e.g., via Gaussian software) to detect polymorphic forms or hydrate formation .

Q. What strategies optimize the reaction yield of the morpholin-4-ylmethyl functional group?

- Methodology :

- Screen catalysts (e.g., DIPEA, DMAP) to enhance nucleophilic substitution efficiency. Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps.

- Modify solvent polarity (e.g., DMF vs. THF) to stabilize transition states. For example, polar aprotic solvents improve morpholine’s nucleophilicity in SN2 reactions .

Q. How can computational methods predict thermodynamic properties (e.g., sublimation enthalpy) for process optimization?

- Methodology :

- Calculate formation and sublimation enthalpies using quantum mechanical software (e.g., Gaussian, ORCA). Validate against experimental DSC/TGA data.

- Apply group contribution methods (e.g., Joback/Gani) to estimate phase-transition properties, aiding in solvent selection and crystallization protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.